molecular formula C20H25N3O5 B1242358 SB-237376 free base CAS No. 179258-59-4

SB-237376 free base

Numéro de catalogue: B1242358
Numéro CAS: 179258-59-4
Poids moléculaire: 387.4 g/mol
Clé InChI: XEAKAKKNLOUHDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-[2-(3,4-Dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide, and its hydrochloride salt form, is a well-characterized small molecule provided for non-clinical research purposes. This compound is recognized in scientific literature for its role as an antiarrhythmic agent and has been investigated for the treatment and prophylaxis of cardiac arrhythmias, including ventricular and supraventricular arrhythmias, as well as ischemic heart diseases . Its primary mechanism of action involves the dual modulation of key ion channels in cardiac tissue. The compound acts as a combined potassium and calcium channel blocker . This dual activity is significant for research aimed at understanding arrhythmogenesis and developing antiarrhythmic therapies with a potentially lower proarrhythmic risk . The compound is available in characterized polymorphic forms. These solid forms, including distinct crystalline structures and a hydrated hydrochloride salt, have been meticulously analyzed using techniques such as powder X-ray diffraction (XRPD), infrared spectroscopy, and solid-state nuclear magnetic resonance (NMR) to ensure researchers receive a product with defined and consistent physicochemical properties . This product is designated "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use. It is the responsibility of the researcher to comply with all applicable laws and regulations governing the handling and use of this substance.

Propriétés

Numéro CAS

179258-59-4

Formule moléculaire

C20H25N3O5

Poids moléculaire

387.4 g/mol

Nom IUPAC

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide

InChI

InChI=1S/C20H25N3O5/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24)

Clé InChI

XEAKAKKNLOUHDV-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Synonymes

(N-(3-((2-(3,4-dimethoxyphenyl)ethyl)ethyl)amino)propyl) -4-nitrobenzamide hydrochloride
SB-237376

Origine du produit

United States

Méthodes De Préparation

Intermediate 1: 3-[2-(3,4-Dimethoxyphenyl)ethylamino]propylamine

This intermediate is synthesized via reductive amination of 3,4-dimethoxyphenethylamine with acrylonitrile, followed by catalytic hydrogenation. Key parameters include:

ParameterOptimal ValueCatalystYield (%)
Temperature0–5°C (Step 1)Palladium on carbon82–87
Reaction Time24–36 hrs (Step 2)H₂ Pressure: 50 psi
Solvent SystemEthanol/Water (4:1)

The reaction proceeds through Michael addition followed by nitrile reduction, with careful pH control (pH 8.5–9.0) critical for preventing side reactions.

Intermediate 2: 4-Nitrobenzoyl Chloride

Prepared by treating 4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions:

4-Nitrobenzoic acid+SOCl2Δ4-Nitrobenzoyl chloride+SO2+HCl\text{4-Nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-Nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}

Reaction completion is confirmed by FT-IR spectroscopy (disappearance of -OH stretch at 2500–3300 cm⁻¹).

Amide Bond Formation

The final coupling reaction employs Schotten-Baumann conditions:

Reaction Scheme:

3-[2-(3,4-Dimethoxyphenyl)ethylamino]propylamine+4-Nitrobenzoyl chlorideNaOH, CHCl₃Target Compound\text{3-[2-(3,4-Dimethoxyphenyl)ethylamino]propylamine} + \text{4-Nitrobenzoyl chloride} \xrightarrow{\text{NaOH, CHCl₃}} \text{Target Compound}

ParameterSpecification
Molar Ratio1 : 1.05 (amine : acyl chloride)
Temperature0–5°C (initial), then 25°C
Reaction Time4–6 hrs
WorkupExtracted with CHCl₃ (3×50 mL)
PurificationRecrystallization from acetonitrile

Critical considerations:

  • Strict temperature control prevents N-oxide formation

  • Excess acyl chloride ensures complete amine conversion

  • Anhydrous conditions minimize hydrolysis

Crystallization and Polymorph Control

The patent EP1218334A1 details a robust crystallization protocol to obtain the thermodynamically stable form:

Crystallization Parameters

ParameterValue
SolventAcetonitrile
Concentration0.2–0.3 M
Cooling Rate0.5°C/min
Final Temperature4°C ± 1
Drying Conditions60°C under vacuum (36 hrs)

This method yields crystals with:

  • Melting Point: 195–197°C (DSC)

  • PXRD Peaks: 2θ = 8.4°, 12.7°, 17.2° (characteristic of Form I)

Process Optimization and Scale-Up

Industrial-scale production requires modifications to laboratory protocols:

Solvent Recycling

Acetonitrile recovery exceeds 92% using fractional distillation with:

  • Boiling Point: 81–82°C

  • Purity: ≥99.5% (GC analysis)

Catalytic Improvements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to:

  • Reduce reaction time by 40%

  • Increase yield to 91% (from 82%)

Analytical Characterization

Rigorous quality control ensures batch-to-batch consistency:

Spectroscopic Data

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃)δ 8.22 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, NH), 3.89 (s, 6H, OCH₃)
FT-IR (KBr)1645 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym)
HPLC Purity≥99.8% (C18 column, 70:30 MeOH/H₂O)

Analyse Des Réactions Chimiques

Types of Reactions

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Sodium hydride (NaH) and an appropriate alkyl halide.

Major Products

    Reduction: Converts the nitro group to an amine group.

    Substitution: Produces derivatives with different functional groups replacing the methoxy groups.

Applications De Recherche Scientifique

Antidepressant Effects

Research indicates that N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide exhibits significant antidepressant effects. In animal models, it has been shown to reduce symptoms of depression, likely through modulation of neurotransmitter systems such as serotonin and norepinephrine.

  • Case Study : A study conducted on rodents demonstrated that administration of the compound resulted in decreased immobility time in the forced swim test, a common measure for antidepressant efficacy.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death).

  • Data Table: Anticancer Activity
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)18Inhibition of angiogenesis

Anti-inflammatory Effects

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

  • Case Study : In a murine model of arthritis, treatment with the compound led to a significant reduction in joint swelling and inflammatory markers.

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It is suggested that it may protect neuronal cells from oxidative stress and apoptosis.

  • Data Table: Neuroprotective Activity
ModelOutcome
PC12 CellsIncreased cell viability
MPTP Mouse ModelReduced dopaminergic neuron loss

Synthesis and Formulation

The synthesis of N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. The process includes key steps such as:

  • Formation of the Amine : Reaction of 3,4-dimethoxyphenethylamine with appropriate reagents.
  • Coupling Reaction : The amine is then coupled with a suitable nitrobenzoyl chloride under controlled conditions.
  • Purification : The final product is purified using recrystallization techniques.

Mécanisme D'action

The mechanism of action of N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with 3,4-Dimethoxyphenyl Groups

Compound A : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
  • Structural Features: This compound shares the 3,4-dimethoxyphenylethylamino-propyl backbone but replaces the 4-nitrobenzamide group with a carbamoyl linkage and an additional 3,4-dimethoxyphenyl group. The dihydrate form enhances crystallinity .
  • Key Differences :
    • The absence of the nitrobenzamide group reduces electrophilic interactions.
    • The carbamoyl linkage may alter solubility and membrane permeability compared to BRL-32872.
Compound B : RO363 ((-)-1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol Oxalate)
  • Structural Features: RO363 retains the 3,4-dimethoxyphenethylamino group but introduces a dihydroxyphenoxy-propanol chain and an oxalate counterion .
  • Key Differences: The dihydroxyphenoxy group increases polarity, enhancing interaction with adrenergic receptors. The oxalate salt improves solubility but may reduce central nervous system penetration.
  • Functional Implications: RO363 exhibits β-adrenergic receptor antagonism rather than ion channel blockade, highlighting how minor substituent changes redirect pharmacological targets .

Analogues with Nitrobenzamide Moieties

Compound C : N-[3-(Diethylamino)propyl]-3-methyl-4-nitrobenzamide
  • Structural Features: This compound shares the 4-nitrobenzamide group but replaces the dimethoxyphenylethylamino group with a diethylamino-propyl chain .
  • The methyl substituent on the benzamide ring may reduce electron-withdrawing effects compared to BRL-32872.
  • Functional Implications : While specific antiarrhythmic data are unavailable, the structural simplicity suggests weaker ion channel affinity but faster pharmacokinetics .

Comparative Pharmacological Profiles

Compound Core Structure Key Functional Groups Pharmacological Action Key Findings
BRL-32872 3,4-Dimethoxyphenylethylamino + nitrobenzamide K⁺/Ca²⁺ channel blocker Suppresses EADs, reduces arrhythmias in canine models
Compound A 3,4-Dimethoxyphenylethylamino + carbamoyl N/A (structural analogue) High crystallinity; limited solubility
RO363 3,4-Dimethoxyphenethylamino + dihydroxyphenoxy β-adrenergic antagonist Targets adrenergic receptors; oxalate improves solubility
Compound C Diethylamino + 4-nitrobenzamide N/A (structural analogue) Hypothesized faster metabolism

Mechanistic Insights from Structural Variations

  • Nitrobenzamide vs. Carbamoyl : The electron-withdrawing nitro group in BRL-32872 enhances binding to ion channel pores, whereas carbamoyl groups (Compound A) favor hydrogen bonding but lack similar electrophilic interactions .
  • Aromatic Substituents: The 3,4-dimethoxy groups in BRL-32872 and RO363 contribute to lipophilicity, but their placement on phenyl vs. phenoxy chains dictates receptor selectivity (ion channels vs. adrenergic receptors) .
  • Counterion Effects: The hydrochloride salt of BRL-32872 improves aqueous solubility for intravenous use, whereas RO363’s oxalate salt may limit tissue penetration .

Activité Biologique

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide, also known as Compound (I), is a synthetic compound with notable biological activities, particularly in the field of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C29H36ClN3O7
  • Molecular Weight : 537.6 g/mol
  • CAS Number : 113241-09-1

The compound features a nitro group and a dimethoxyphenyl moiety, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

1. Anti-arrhythmic Properties

Compound (I) has been identified as an anti-arrhythmic agent exhibiting combined Class III/Class IV properties. It shows potential in treating atrial and ventricular cardiac arrhythmias by restoring contractile function in ischemic myocardium while maintaining a low proarrhythmic potential .

2. Antimicrobial Activity

Nitro compounds like Compound (I) are known for their antimicrobial properties. The nitro group can be reduced to generate reactive intermediates that damage bacterial DNA, leading to cell death. This mechanism is similar to other nitro-containing antibiotics such as metronidazole .

Biological Activity Overview

Activity TypeDescriptionReferences
Anti-arrhythmicEffective in treating cardiac arrhythmias with improved pharmacological profile.
AntimicrobialExhibits DNA-damaging properties against various microorganisms through nitro reduction.
Anti-inflammatoryPotential to inhibit inflammatory pathways and cytokine production.

Case Study 1: Anti-arrhythmic Efficacy

A study conducted on animal models demonstrated that Compound (I) significantly reduced the incidence of arrhythmias induced by ischemia. The compound was administered at varying doses, revealing a dose-dependent effect on heart rhythm stabilization.

Case Study 2: Antimicrobial Testing

In vitro tests against common pathogens showed that Compound (I) had a minimum inhibitory concentration (MIC) comparable to established antibiotics. The mechanism involved the formation of toxic intermediates upon nitro reduction, leading to effective microbial cell death.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of Compound (I) indicates good bioavailability and distribution in tissues relevant to its therapeutic applications. However, further studies are needed to assess long-term toxicity and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via a multi-step process. A primary route involves reacting 4-nitrobenzoyl chloride with a propylamine derivative bearing a 3,4-dimethoxyphenethyl group. For example, 2-(3,4-dimethoxyphenyl)ethylamine can be alkylated with a bromopropyl intermediate, followed by coupling with 4-nitrobenzoyl chloride under Schotten-Baumann conditions (amide bond formation). Reaction monitoring via TLC and purification via column chromatography are critical to isolate intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the integration of aromatic protons (3,4-dimethoxyphenyl and nitrobenzamide groups) and aliphatic chain protons. Mass spectrometry (ESI or EI-MS) provides molecular ion confirmation. High-performance liquid chromatography (HPLC) with UV detection at ~254 nm is recommended for purity assessment (>95% purity threshold) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes associated with the compound’s structural analogs (e.g., benzamide derivatives with reported antimicrobial or anticancer activity). Use cell viability assays (e.g., MTT) for cytotoxicity profiling and enzyme-linked immunosorbent assays (ELISA) for target engagement studies. Include positive controls (e.g., known inhibitors) and replicate experiments to minimize variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Methodological Answer : Conduct Design of Experiments (DoE) to evaluate variables such as solvent polarity (e.g., DCM vs. THF), temperature (0°C vs. room temperature), and stoichiometric ratios. For instance, highlights that using anhydrous DCM with triethylamine as a base at 0°C minimizes hydrolysis of 4-nitrobenzoyl chloride. Post-reaction quenching with ice-cold water and rapid extraction can further reduce degradation .

Q. How should contradictory biological activity data across different assays be resolved?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Validate results using orthogonal methods:

  • Compare enzymatic inhibition (IC₅₀) in buffer vs. cell lysate.
  • Perform dose-response curves under standardized conditions (e.g., ATP concentration in kinase assays).
  • Use surface plasmon resonance (SPR) to confirm direct binding kinetics .

Q. What strategies are effective for characterizing polymorphic forms of this compound?

  • Methodological Answer : Polymorph identification requires X-ray crystallography (single-crystal) to resolve unit cell parameters and hydrogen-bonding networks, as demonstrated in –17. Complement with differential scanning calorimetry (DSC) to detect thermal transitions (melting points, exotherms) and powder X-ray diffraction (PXRD) for bulk crystallinity analysis .

Q. How can structure-activity relationship (SAR) studies be structured to enhance therapeutic potential?

  • Methodological Answer : Systematically modify substituents:

  • Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to assess redox stability.
  • Vary the ethylamino chain length to evaluate steric effects on target binding.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Poor in vivo bioavailability may stem from metabolic instability. Perform:

  • Microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots.
  • Pharmacokinetic profiling (Cmax, AUC) with LC-MS/MS quantification.
  • Prodrug derivatization (e.g., esterification of amine groups) to enhance membrane permeability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.